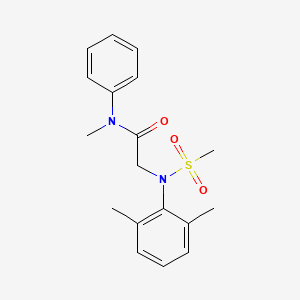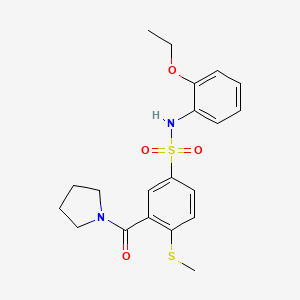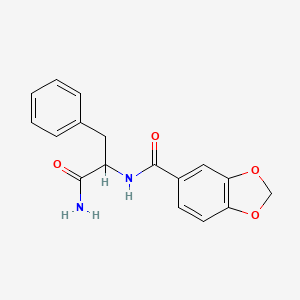![molecular formula C16H18N2O4S2 B4445566 N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4445566.png)
N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide
Overview
Description
N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide, also known as THFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinases known as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. THFA has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research.
Mechanism of Action
N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide exerts its effects through inhibition of CDKs, which are enzymes that play a key role in regulating the cell cycle. By blocking CDK activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation. This may contribute to its anti-inflammatory effects. This compound has also been shown to modulate the activity of various signaling pathways involved in neurodegenerative diseases, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy. In models of inflammation, this compound can reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, leading to a reduction in inflammation. This compound has also been shown to have neuroprotective effects, with research suggesting that it may protect against oxidative stress and inflammation in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CDKs, making it a useful tool for studying the role of CDKs in various cellular processes. It has also been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile compound for investigating a range of biological processes. However, this compound has some limitations as well. It is a relatively complex compound to synthesize, which may limit its availability and increase its cost. In addition, its potency and selectivity may make it difficult to use in certain experimental settings, as it may interfere with other cellular processes.
Future Directions
There are several potential future directions for research on N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. These analogs could be used to investigate the role of CDKs in various biological processes and to develop new therapies for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the investigation of this compound's effects on other signaling pathways and cellular processes, which could provide insights into its broader biological effects. Finally, studies on the pharmacokinetics and toxicity of this compound and its analogs could provide important information for the development of potential therapeutic agents.
Scientific Research Applications
N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy. In addition, this compound has been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in models of arthritis and inflammatory bowel disease. This compound has also been studied for its neuroprotective effects, with research suggesting that it may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-16(17-11-14-3-1-9-22-14)12-5-7-13(8-6-12)18-24(20,21)15-4-2-10-23-15/h2,4-8,10,14,18H,1,3,9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXVPSNVVNEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-oxo-4-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4445499.png)
![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4445500.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445501.png)

![2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4445533.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4445541.png)


![2-(dimethylamino)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4445554.png)
![N-methyl-N-[2-(tetrahydro-3-thienylamino)ethyl]methanesulfonamide](/img/structure/B4445560.png)
![N-(4-{[(4-isopropoxy-3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4445564.png)

![7-benzyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4445573.png)
![4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B4445581.png)
